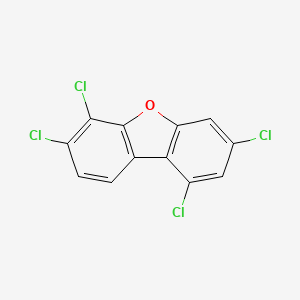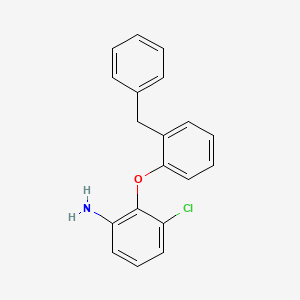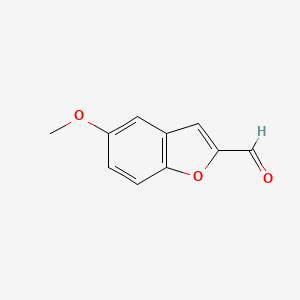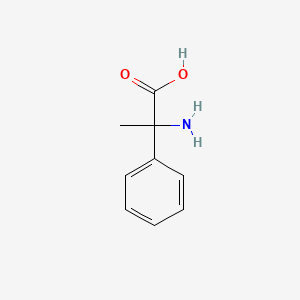
1,3,6,7-Tetrachlorodibenzofuran
Overview
Description
1,3,6,7-Tetrachlorodibenzofuran (1,3,6,7-TCDF) is a halogenated aromatic compound found in many environmental pollutants, including polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). It is a persistent environmental toxicant that is known to accumulate in the environment, as well as in the tissues of animals and humans. It is an endocrine disruptor, and has been linked to a variety of adverse health effects in both animals and humans.
Scientific Research Applications
Metabolism and Biochemical Interactions
Metabolism in Rat Biliary System : TCDF metabolism in rats has been extensively studied. Key biliary metabolites identified include 4-hydroxy-2,3,7,8-tetrachloro- and 3-hydroxy-2,7,8-trichlorodibenzofuran. These studies provide insights into possible metabolic pathways leading to these compounds (Burka, McGown, & Tomer, 1990).
Effects on Aryl Hydrocarbon Hydroxylase (AHH) Induction : Research indicates that TCDF can inhibit the induction of AHH in rat hepatoma cells, with varying effects depending on the mouse strain. This has implications for understanding the antagonistic properties of TCDF in biochemical pathways (Bannister & Safe, 1987).
Environmental Impact and Toxicology
Teratogenicity in Mice : Studies have shown that TCDF can be teratogenic in mice, causing fetal anomalies like cleft palates and hydronephrotic kidneys. This highlights the environmental and health risks posed by TCDF (Weber, Lamb, Harris, & Moore, 1984).
Antiestrogenic Effects in Cancer Cell Lines : Research has explored the antiestrogenic effects of TCDF analogs in human and rodent cancer cell lines. These studies contribute to our understanding of TCDF's potential role in cancer treatment (Zacharewski, Harris, Biegel, Morrison, Merchant, & Safe, 1992).
Mechanism of Action
Target of Action
The primary target of 1,3,6,7-Tetrachlorodibenzofuran is the aryl hydrocarbon receptor (AHR) . AHR is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates . It plays a crucial role in mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Biochemical Pathways
The activation of AHR by this compound affects various biochemical pathways. Specifically, it leads to the induction of CYP1A1 and CYP1A2 messenger RNA (mRNA) and enzyme activity . These enzymes play a significant role in the metabolism of xenobiotics and endogenous compounds.
Pharmacokinetics
The pharmacokinetics of this compound involve its distribution and excretion in the body . .
Safety and Hazards
Future Directions
Future research could focus on better understanding the reactivity of the CH radical toward organic pollutants analogous to TCDF in the atmosphere . This could help in the control, reduction, and conversion of persistent organic pollutants (POPs), which have become important global environmental problems .
Biochemical Analysis
Biochemical Properties
1,3,6,7-Tetrachlorodibenzofuran interacts with various biomolecules, including enzymes and proteins. One of the primary interactions is with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. This receptor binds to the XRE promoter region of genes it activates, mediating biochemical and toxic effects of halogenated aromatic hydrocarbons . The interaction with the aryl hydrocarbon receptor plays a significant role in cell-cycle regulation and the development and maturation of many tissues .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 . Additionally, exposure to this compound can induce hepatic lipogenesis, leading to the early stages of non-alcoholic fatty liver disease .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can form molecular complexes with other compounds, such as hydrogen peroxide, leading to nucleophilic aromatic substitution reactions . These reactions result in the formation of intermediates that can further undergo transformations, affecting the stability and function of the compound . The interaction with the aryl hydrocarbon receptor also leads to changes in gene expression, contributing to its toxic effects .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are influenced by various factors, including environmental conditions and the presence of other chemicals. Long-term exposure to this compound has been shown to induce hepatic steatosis in male mice, characterized by the accumulation of lipids in the liver . This suggests that the compound’s effects can persist and potentially worsen over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause subtle changes in cellular function, while higher doses can lead to more severe toxic effects. For example, high doses of similar compounds, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin, have been shown to cause significant reproductive health issues in animal models . These findings highlight the importance of understanding the dosage-dependent effects of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P-450-containing monooxygenases, which metabolize the compound into various metabolites . These metabolic processes can lead to the formation of reactive intermediates that contribute to the compound’s toxic effects. Additionally, the compound’s interaction with the aryl hydrocarbon receptor can influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can exist as both a gas and particles in the atmosphere, leading to its deposition in soil and accumulation in the food chain . Within the body, this compound is primarily stored in the liver and adipose tissues . Its distribution is influenced by its interaction with transporters and binding proteins, which affect its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the interaction with the aryl hydrocarbon receptor can lead to its translocation to the nucleus, where it influences gene expression . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential toxic effects.
Properties
IUPAC Name |
1,3,6,7-tetrachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-3-8(15)10-6-1-2-7(14)11(16)12(6)17-9(10)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITDPGCTIMCYEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(O2)C=C(C=C3Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205753 | |
| Record name | 1,3,6,7-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57117-36-9 | |
| Record name | 1,3,6,7-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,6,7-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,6,7-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/618R76PFUH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















